N-Benzyl-4-chloro-N-methyl-3-nitrobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-4-chloro-N-methyl-3-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a benzene ring substituted with a benzyl group, a chlorine atom, a methyl group, a nitro group, and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-4-chloro-N-methyl-3-nitrobenzene-1-sulfonamide typically involves multiple steps:
Chlorination: The chlorination of the benzene ring can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Sulfonation: The sulfonamide group is introduced by reacting the chlorinated nitrobenzene with sulfonamide under suitable conditions.
Benzylation and Methylation:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures high purity of the final product .
Types of Reactions:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Electrophilic Aromatic Substitution: The benzene ring can undergo further electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Chlorination: Chlorine gas and iron(III) chloride.
Reduction: Hydrogen gas and palladium catalyst.
Bromination: N-bromosuccinimide (NBS).
Major Products:
Reduction: Formation of N-Benzyl-4-chloro-N-methyl-3-aminobenzene-1-sulfonamide.
Bromination: Formation of this compound with a bromine atom at the benzylic position.
Scientific Research Applications
N-Benzyl-4-chloro-N-methyl-3-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antibacterial properties due to the presence of the sulfonamide group.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as antibacterial agents.
Industry: Employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Benzyl-4-chloro-N-methyl-3-nitrobenzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial DNA replication and cell division .
Comparison with Similar Compounds
- N-Benzyl-4-chloro-5-sulfamoylanthranilic acid
- N-Benzyl-4-chloro-N-methylbenzene-1-sulfonamide
- N-Benzyl-4-chloro-3-nitrobenzene-1-sulfonamide
Comparison: N-Benzyl-4-chloro-N-methyl-3-nitrobenzene-1-sulfonamide is unique due to the presence of both the nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-benzyl-4-chloro-N-methyl-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c1-16(10-11-5-3-2-4-6-11)22(20,21)12-7-8-13(15)14(9-12)17(18)19/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHWQYACMHYRDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649716 |
Source
|
Record name | N-Benzyl-4-chloro-N-methyl-3-nitrobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62554-78-3 |
Source
|
Record name | N-Benzyl-4-chloro-N-methyl-3-nitrobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.